Cas no 78361-08-7 (2-nitro-5-(propan-2-yloxy)benzoic Acid)

2-Nitro-5-(propan-2-yloxy)benzoic acid is a nitro-substituted benzoic acid derivative featuring an isopropoxy functional group at the 5-position. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, serving as a key intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (nitro) and electron-donating (isopropoxy) groups on the aromatic ring enhances its utility in regioselective reactions. Its well-defined structure and stability under standard conditions make it suitable for controlled functionalization. The compound is typically employed in research settings for exploring substitution patterns and as a precursor in multi-step synthesis.
2-nitro-5-(propan-2-yloxy)benzoic Acid structure
78361-08-7 structure
Product Name:2-nitro-5-(propan-2-yloxy)benzoic Acid
CAS No:78361-08-7
MF:C10H11NO5
MW:225.198043107986
CID:4186883
PubChem ID:12719179
Update Time:2025-11-07

2-nitro-5-(propan-2-yloxy)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 5-(1-methylethoxy)-2-nitro-
    • SCHEMBL6164746
    • MHNZLVZHPKIHLO-UHFFFAOYSA-N
    • AKOS000161846
    • 2-nitro-5-(propan-2-yloxy)benzoic acid
    • G45189
    • Z285179438
    • 78361-08-7
    • 5-ISOPROPOXY-2-NITROBENZOIC ACID
    • 2-nitro-5-(propan-2-yloxy)benzoicacid
    • 5-isopropoxy-2-nitro-benzoic acid
    • EN300-41792
    • DDA36108
    • 2-nitro-5-propan-2-yloxybenzoic acid
    • 2-nitro-5-(propan-2-yloxy)benzoic Acid
    • Inchi: 1S/C10H11NO5/c1-6(2)16-7-3-4-9(11(14)15)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13)
    • InChI Key: MHNZLVZHPKIHLO-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC(OC(C)C)=CC=C1[N+]([O-])=O

Computed Properties

  • Exact Mass: 225.06372245Da
  • Monoisotopic Mass: 225.06372245Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 92.4Ų

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2-nitro-5-(propan-2-yloxy)benzoic Acid Suppliers

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(CAS:78361-08-7)2-nitro-5-(propan-2-yloxy)benzoic Acid
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Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:34
Price ($):964.0/489.0
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Additional information on 2-nitro-5-(propan-2-yloxy)benzoic Acid

Introduction to 2-nitro-5-(propan-2-yloxy)benzoic Acid (CAS No. 78361-08-7) and Its Emerging Applications in Chemical Biology

2-nitro-5-(propan-2-yloxy)benzoic acid, identified by its CAS number 78361-08-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a nitro group and an alkoxy substituent, exhibits a range of biochemical activities that make it a valuable tool in both academic research and pharmaceutical development. The molecular structure of 2-nitro-5-(propan-2-yloxy)benzoic acid consists of a benzoic acid core modified with a nitro group at the 2-position and a propan-2-yloxy group at the 5-position, which endows it with distinct reactivity and interaction capabilities with biological targets.

The nitro group in 2-nitro-5-(propan-2-yloxy)benzoic acid plays a crucial role in its chemical behavior, influencing its reactivity, solubility, and interaction with biological molecules. The presence of this functional group allows the compound to participate in various chemical transformations, including reduction to an amine or diazotization followed by coupling reactions. These properties make it particularly useful in synthetic chemistry and as an intermediate in the preparation of more complex molecules. Additionally, the alkoxy substituent contributes to the compound's solubility in polar solvents, facilitating its use in aqueous-based biological assays and formulations.

Recent advancements in chemical biology have highlighted the potential of 2-nitro-5-(propan-2-yloxy)benzoic acid as a modulator of cellular processes. Studies have demonstrated its ability to interact with enzymes and receptors, influencing pathways such as inflammation, metabolism, and signal transduction. For instance, research has shown that derivatives of this compound can exhibit anti-inflammatory properties by inhibiting key enzymes involved in the production of pro-inflammatory cytokines. Furthermore, its structural similarity to certain natural products has led to investigations into its role as a lead compound for drug discovery efforts targeting neurological disorders.

The pharmaceutical industry has also shown interest in 2-nitro-5-(propan-2-yloxy)benzoic acid due to its versatility as a building block for more complex drug candidates. Its scaffold can be modified through various chemical reactions to introduce additional functional groups or alter electronic properties, enabling fine-tuning of biological activity. For example, researchers have explored its use in developing novel antiviral agents by leveraging its ability to disrupt viral replication mechanisms. The compound's stability under various conditions further enhances its utility in drug formulation and delivery systems.

In academic research, 2-nitro-5-(propan-2-yloxy)benzoic acid has been employed as a probe to study enzyme kinetics and binding interactions. Its well-characterized structure allows researchers to design experiments that provide insights into the mechanisms of action of target proteins. High-throughput screening campaigns have utilized this compound to identify new inhibitors or activators of interest, accelerating the discovery process. Additionally, its use in crystallographic studies has provided valuable structural information about protein-ligand complexes, contributing to our understanding of molecular recognition.

The environmental impact of 2-nitro-5-(propan-2-yloxy)benzoic acid is another area of growing interest. While it is not classified as a hazardous substance under current regulations, its persistence and potential bioaccumulation in aquatic environments necessitate careful consideration during synthesis and application. Efforts are underway to develop greener synthetic routes that minimize waste and reduce environmental footprint. Furthermore, researchers are exploring biodegradation pathways for this compound to ensure that it does not pose long-term ecological risks.

The future prospects for 2-nitro-5-(propan-2-yloxy)benzoic acid are promising, with ongoing research expanding its applications across multiple disciplines. As techniques for molecular design and synthesis continue to evolve, new derivatives with enhanced properties are likely to be developed. Collaborative efforts between academia and industry will be essential in translating these findings into tangible benefits for society. The compound's multifaceted utility ensures that it will remain a cornerstone in chemical biology research for years to come.

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Amadis Chemical Company Limited
(CAS:78361-08-7)2-nitro-5-(propan-2-yloxy)benzoic Acid
A1052020
Purity:99%/99%
Quantity:5g/1g
Price ($):964.0/489.0
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